A Technical Guide to 2-Ethoxy-5-(tributylstannyl)thiazole: Properties, Reactivity, and Best Practices in Stille Cross-Coupling
A Technical Guide to 2-Ethoxy-5-(tributylstannyl)thiazole: Properties, Reactivity, and Best Practices in Stille Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-Ethoxy-5-(tributylstannyl)thiazole is a specialized organostannane reagent of significant interest in medicinal chemistry and materials science. Its structure combines two key features: the thiazole ring and the tributylstannyl group. The thiazole scaffold is a privileged heterocycle found in numerous pharmacologically active compounds and natural products, including the essential vitamin thiamine (B1)[1][2]. The tributylstannyl moiety serves as a highly effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction[3][4].
This guide provides a comprehensive overview of the chemical properties, core reactivity, and critical handling procedures for 2-Ethoxy-5-(tributylstannyl)thiazole. It is designed to equip researchers with the technical knowledge and field-proven insights necessary to safely and effectively utilize this potent synthetic intermediate for the construction of complex molecular architectures.
Physicochemical and Safety Profile
Understanding the fundamental properties and inherent hazards of a reagent is the foundation of sound experimental design. Organotin compounds, while powerful, are recognized for their significant toxicity, and require stringent safety protocols.
Chemical Properties
The key physicochemical data for 2-Ethoxy-5-(tributylstannyl)thiazole are summarized below. Data for analogous compounds is used to provide a representative profile.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₃NOSSn | [5] |
| Molecular Weight | 418.23 g/mol | [5] |
| Appearance | Expected to be a liquid | |
| Density | ~1.2 g/mL at 25 °C (estimated) | [6] |
| Refractive Index | ~1.52 at 20 °C (estimated) | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere |
GHS Hazard Profile & Safety Information
Tributyltin derivatives are classified as hazardous materials. The following information is based on data for structurally similar tributylstannyl heterocycles and should be considered directly applicable.
| Hazard Class | Statement | GHS Pictograms |
| Acute Toxicity, Oral | H301: Toxic if swallowed | 💀 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 💀 |
| Skin Irritation | H315: Causes skin irritation | ❗ |
| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child. | ⚕️ |
| Organ Toxicity (STOT RE) | H372: Causes damage to organs through prolonged or repeated exposure. | ⚕️ |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | 環境 |
Expert Commentary on Safety: The primary risks associated with tributyltin compounds are their high acute toxicity and long-term health effects, including potential immunotoxicity, neurotoxicity, and reproductive harm[7][8]. Dermal absorption is a significant route of exposure[7]. All manipulations must be conducted within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X), catalyzed by a palladium complex[3][9]. This reaction is prized for its tolerance of a wide array of sensitive functional groups, making it exceptionally well-suited for late-stage functionalization in complex syntheses[9][10].
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Stille coupling stems from a well-defined, palladium-mediated catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R²-X, typically an aryl or vinyl halide/triflate), cleaving the R²-X bond and oxidizing the metal center to a Pd(II) complex[3][11].
-
Transmetalation: The organostannane reagent, 2-Ethoxy-5-(tributylstannyl)thiazole, exchanges its thiazole group with the halide/triflate on the Pd(II) center. This is often the rate-determining step of the cycle[3].
-
Reductive Elimination: The two organic partners (R¹ and R²) on the Pd(II) complex couple to form the new C-C bond, yielding the desired product (5-aryl-2-ethoxythiazole) and regenerating the active Pd(0) catalyst, which re-enters the cycle[3][11].
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Stille coupling of 2-Ethoxy-5-(tributylstannyl)thiazole with a representative aryl bromide. Note: This procedure is a template and may require optimization for specific substrates.
Materials & Reagents:
-
2-Ethoxy-5-(tributylstannyl)thiazole (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Anhydrous, degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware (oven-dried)
-
Inert atmosphere line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand P(o-tol)₃ (10 mol%).
-
Seal the flask, and cycle between vacuum and an inert atmosphere (e.g., argon) three times to ensure all oxygen is removed. Expert Commentary: The active Pd(0) catalyst is highly sensitive to oxygen and will readily oxidize to an inactive Pd(II) state. Maintaining a rigorously inert atmosphere is paramount for catalytic activity and reaction success.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand have dissolved, typically forming a deep purple or reddish-brown solution.
-
Add the aryl bromide (1.1 eq) via syringe, followed by the dropwise addition of 2-Ethoxy-5-(tributylstannyl)thiazole (1.0 eq). Expert Commentary: Using degassed solvent is a critical, often overlooked, step. Solvents can hold significant amounts of dissolved oxygen. A simple method for degassing is to bubble an inert gas through the solvent for 20-30 minutes prior to use.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12–24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate.
-
Transfer the organic mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 30 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) should form. Expert Commentary: This KF wash is the most crucial step for removing the toxic tributyltin byproducts. The high affinity of the fluoride ion for tin drives the formation of the insoluble salt, which can then be removed by filtration[12]. Repeat the wash if necessary.
-
Filter the entire biphasic mixture through a pad of celite to remove the Bu₃SnF precipitate. Rinse the celite pad with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 5-aryl-2-ethoxythiazole.
-
Experimental Workflow Visualization
Conclusion
2-Ethoxy-5-(tributylstannyl)thiazole is a highly valuable reagent for introducing the 2-ethoxythiazole moiety into organic molecules via the robust and versatile Stille cross-coupling reaction. Its utility in constructing complex, functionalized systems is well-established. However, its power as a synthetic tool is matched by its significant toxicity. Success and safety in the laboratory are contingent upon a thorough understanding of the reaction mechanism, meticulous execution of inert atmosphere techniques, and an unwavering commitment to rigorous safety and handling protocols for both the reagent and its tin-containing byproducts.
References
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Wikipedia. Stille reaction. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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J&K Scientific LLC. Stille Cross-Coupling. [Link]
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Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]
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National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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ResearchGate. Toxicity and speciation analysis of organotin compounds. [Link]
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YouTube. synthesis of thiazoles. [Link]
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MDPI. Synthesis of Benzo[9][13]thiazolo[2,3-c][3][10][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]
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Cheméo. Thiazole (CAS 288-47-1) - Chemical & Physical Properties. [Link]
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REWE Group. Organotin Compounds. [Link]
-
Wikipedia. Thiazole. [Link]
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